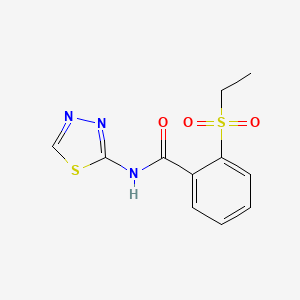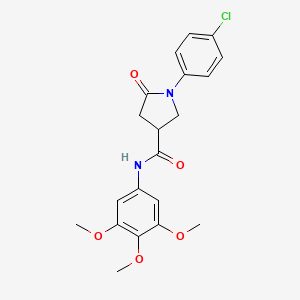
2-(ethylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the cyclization of thiosemicarbazides with appropriate reagents. One common method involves the reaction of 2-substituted benzoxazin-4-one with (E)-2-(4-substitutedstyryl)-4H-benzo[d][1,3]oxazin-4-one . The reaction conditions often include the use of concentrated sulfuric acid as a catalyst, followed by esterification of the amide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, some thiadiazole derivatives have been shown to inhibit enzymes such as glutaminase, which plays a crucial role in cellular metabolism . By inhibiting this enzyme, the compound can disrupt metabolic pathways and exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-arylamino-1,3,4-thiadiazol-2-yl acetic acid esters: These compounds are synthesized by cyclization of thiosemicarbazides and have shown similar biological activities.
4,7-diarylbenzo[c][1,2,5]thiadiazoles: These compounds are used as fluorophores and visible light organophotocatalysts.
Uniqueness
2-(ethylsulfonyl)-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific structural features and the presence of the ethylsulfonyl group, which may contribute to its distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C11H11N3O3S2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-ethylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H11N3O3S2/c1-2-19(16,17)9-6-4-3-5-8(9)10(15)13-11-14-12-7-18-11/h3-7H,2H2,1H3,(H,13,14,15) |
InChI Key |
PZEBWPVOVBXJKF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3beta)-cholest-5-en-3-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11162058.png)
![2-[(3-cyclohexylpropanoyl)amino]-N-propylbenzamide](/img/structure/B11162063.png)


![2-(6-chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B11162073.png)
![N-[4-(butan-2-yl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B11162075.png)
![N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline](/img/structure/B11162084.png)
![1-(2-methylphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11162089.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11162093.png)

![5-methyl-3-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-4-carboxamide](/img/structure/B11162106.png)
![6-isopropyl-N~4~-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11162117.png)
![5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11162130.png)
![1-(3,4-dimethylphenyl)-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162145.png)
